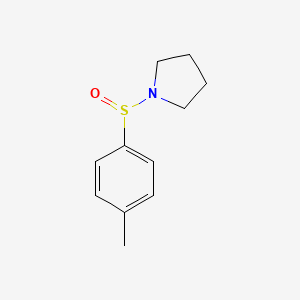
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring attached to a 4-methylbenzene-1-sulfinyl group
Métodos De Preparación
The synthesis of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine typically involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the pyrrolidine on the sulfonyl chloride . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to ensure proper solubility of the reactants and products.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and infection.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring contributes to the compound’s overall stability and ability to interact with various enzymes and receptors .
Comparación Con Compuestos Similares
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups, used in various pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity and use in drug development.
Prolinol: A pyrrolidine derivative with a hydroxyl group, used as a chiral building block in organic synthesis.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.
Propiedades
Número CAS |
57671-12-2 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfinylpyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-10-4-6-11(7-5-10)14(13)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
YMGOUJBGKNWBTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)


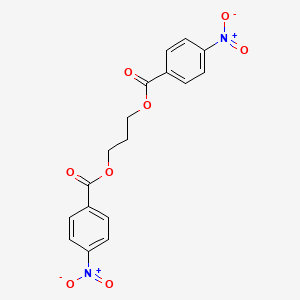


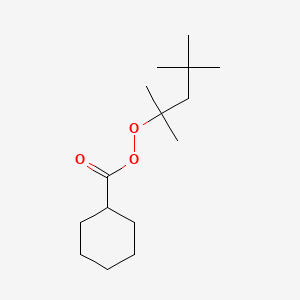
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
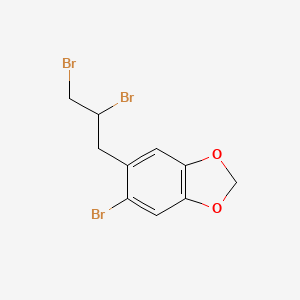
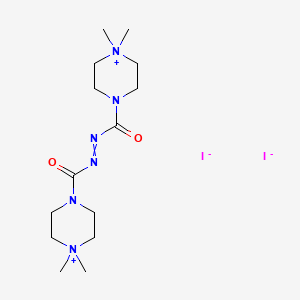
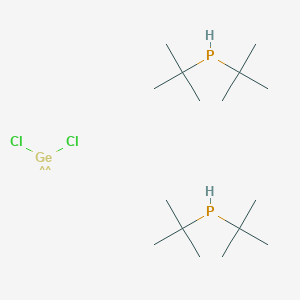
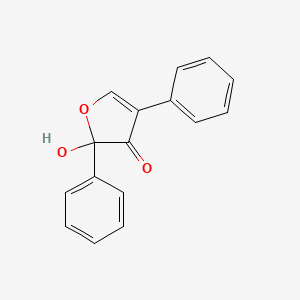
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
